molecular formula C11H15N5O B6641885 (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide

(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide

Cat. No. B6641885
M. Wt: 233.27 g/mol
InChI Key: FOQLCSIKXMSPIW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a pyrazolopyridine derivative that has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide is not fully understood, but it is believed to act on multiple targets in the body. (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to inhibit the activity of various enzymes, including kinases and phosphatases, which are involved in cell signaling pathways. (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to induce apoptosis and inhibit angiogenesis. In the brain, (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to modulate the activity of neurotransmitter receptors and improve cognitive function. (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide in lab experiments is its wide range of biological activities, which makes it useful for studying various biological processes. However, one limitation of using (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide. One area of interest is the development of (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide-based therapies for cancer and neurodegenerative disorders. Another area of interest is the study of (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide's effects on the immune system and its potential use in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanism of action of (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 2-bromo-3-methyl-pyridine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide.

Scientific Research Applications

(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, (2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-6(12)11(17)14-8-4-9-7(2)15-16(3)10(9)13-5-8/h4-6H,12H2,1-3H3,(H,14,17)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQLCSIKXMSPIW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)[C@H](C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide

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